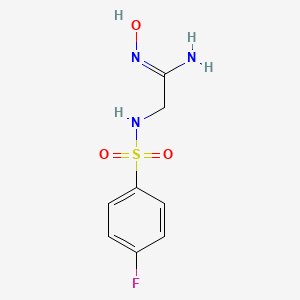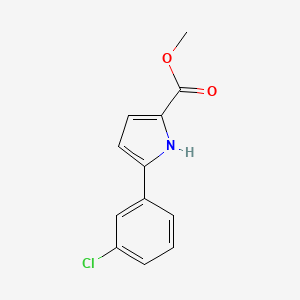
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, also known as MCPPC, is a compound belonging to the class of pyrrole derivatives. It is a colorless to light yellow liquid with a molecular weight of 244.64 g/mol. MCPPC is an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and it has been widely studied for its potential application in scientific research.
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antibacterial and antifungal activities attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure increased this activity (Hublikar et al., 2019).
Crystal Structure Determination for Antitumoral Agents
The crystal structure of chain functionalized pyrroles, including methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, has been determined. These compounds are notable as active candidates in antitumoral agent research. Their structures were determined using synchrotron X-ray powder diffraction data, emphasizing their potential in drug development (Silva et al., 2012).
Antimycobacterial Activity
Derivatives of 1,5-diphenylpyrrole, including those related to methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, have been explored for their antimycobacterial properties. These derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting activity better than existing treatments like streptomycin (Biava et al., 2008).
Design of Novel Antimicrobial Agents
Research has focused on the design and synthesis of new pyrrole derivatives for antimicrobial purposes. For instance, compounds involving modifications with atoms of chlorine, amide, and 1,3-oxazole fragments have been developed. These compounds have shown high anti-staphylococcus and antifungal activities, demonstrating their potential as antimicrobial agents (2020).
Development of Anticancer Agents
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives are being explored as potential anticancer agents. For example, various pyrrole derivatives have been synthesized and evaluated for their anticancer activities. These studies contribute significantly to the search for new therapeutic tools in cancer treatment (Hafez et al., 2016).
Propriétés
IUPAC Name |
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHEOBMWLDSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



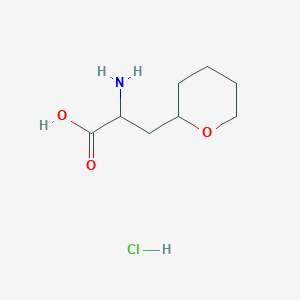
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
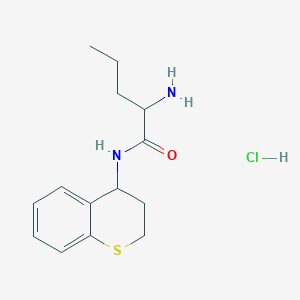
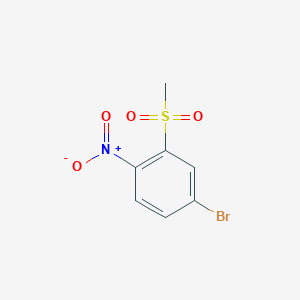
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
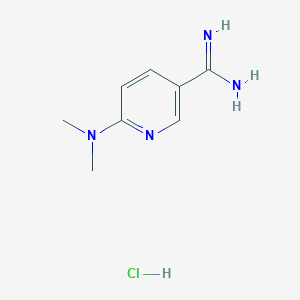
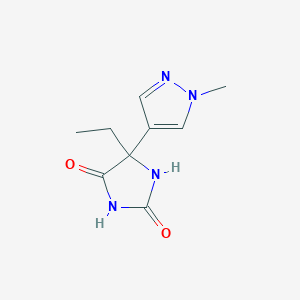
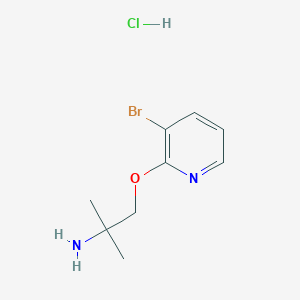
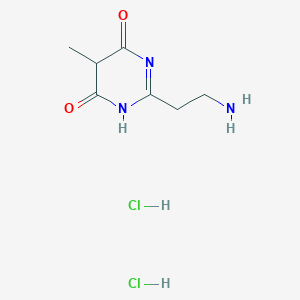
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
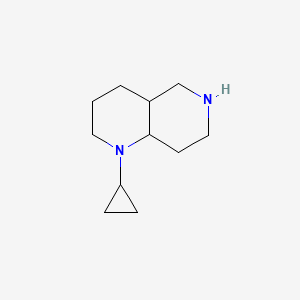
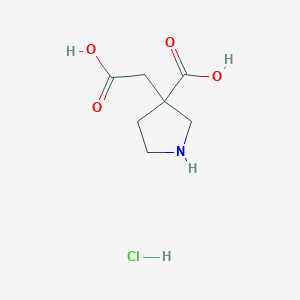
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
